Indolo[2,3-b]quinoxalin-6-yl-acetic acid ethyl ester

Dopamine receptor GPCR screening indoloquinoxaline

This neutral ethyl acetate indoloquinoxaline is the only GPCR-active chemotype in its class—showing potent D5 dopamine receptor engagement (EC50 0.00407 nM)—unlike B-220 which relies solely on DNA intercalation. Its neutral side chain makes it an essential negative control for SAR studies dissecting electrostatic vs. hydrophobic contributions to DNA binding. The reactive ester enables direct hydrazide conversion, unlocking a derivatization pathway inaccessible from amine-terminated analogs. Ideal for antiviral lead optimization seeking lower hERG risk.

Molecular Formula C18H15N3O2
Molecular Weight 305.3 g/mol
CAS No. 25681-03-2
Cat. No. B10812159
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIndolo[2,3-b]quinoxalin-6-yl-acetic acid ethyl ester
CAS25681-03-2
Molecular FormulaC18H15N3O2
Molecular Weight305.3 g/mol
Structural Identifiers
SMILESCCOC(=O)CN1C2=CC=CC=C2C3=NC4=CC=CC=C4N=C31
InChIInChI=1S/C18H15N3O2/c1-2-23-16(22)11-21-15-10-6-3-7-12(15)17-18(21)20-14-9-5-4-8-13(14)19-17/h3-10H,2,11H2,1H3
InChIKeyAHABQJDNQDDOMO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Indolo[2,3-b]quinoxalin-6-yl-acetic Acid Ethyl Ester (CAS 25681-03-2): Core Scaffold Identity and Physicochemical Baseline for Procurement Specification


Indolo[2,3-b]quinoxalin-6-yl-acetic acid ethyl ester (CAS 25681-03-2) is a synthetic heterocyclic compound belonging to the 6H-indolo[2,3-b]quinoxaline family. Its structure features a planar, tetracyclic indoloquinoxaline core functionalized at the N-6 position with an ethyl acetate side chain [1]. The molecular formula is C₁₈H₁₅N₃O₂ with a monoisotopic mass of 305.116425 Da, a predicted LogP of 4.01, and zero hydrogen bond donors—properties that dictate its solubility, permeability, and formulation behavior . Pharmacologically, the indoloquinoxaline scaffold exerts its effects predominantly through DNA intercalation, where the planar chromophore inserts between DNA base pairs, disrupting replication and transcription, a mechanism linked to both anticancer and antiviral activities across numerous derivatives [2][3]. This compound serves as a versatile synthetic intermediate for generating hydrazides, hydrazones, and further functionalized analogs via its reactive ester moiety [4].

Why Indolo[2,3-b]quinoxalin-6-yl-acetic Acid Ethyl Ester Cannot Be Generically Substituted: Evidence of Target- and Property-Level Divergence Within the Scaffold Class


Despite sharing a common tetracyclic indoloquinoxaline core, derivatives within this class exhibit extreme divergence in biological target engagement, antiviral potency, DNA binding strength, and pharmacokinetic behavior driven by the nature, position, and charge of the N-6 substituent. The QSAR modeling of 6H-indolo[2,3-b]quinoxaline derivatives demonstrates that cytotoxic potency is critically dependent on whether the substituent contains cyclic groups or primary carbon atoms [1]. Direct comparative studies show that shifting the aminoethyl side chain from the 6-position to the 7-position (as in 7H-benzo[4,5]indolo[2,3-b]quinoxalines) significantly reduces DNA binding affinity (lg Ka = 6.23–6.87 vs. 5.57–5.89) and simultaneously diminishes antiviral and interferon-inducing activities [2]. Even minor alterations in the 6-substituent—from a morpholine to a 4-methyl-piperidine group—produce measurable differences in both antiviral efficacy and cytotoxicity [3]. Therefore, substituting Indolo[2,3-b]quinoxalin-6-yl-acetic acid ethyl ester with a different 6-substituted or 7-substituted analog without empirical verification risks altering target potency, DNA intercalation strength, and ultimately biological outcome.

Quantitative Differentiation Evidence for Indolo[2,3-b]quinoxalin-6-yl-acetic Acid Ethyl Ester vs. Closest Indoloquinoxaline Analogs


Dopamine D5 (D1B) Receptor Potency: Sub-Nanomolar EC₅₀ Differentiation from In-Class and Out-of-Class Comparators

In a validated PubChem BioAssay (AID: 857) from the Vanderbilt Screening Center for GPCRs, Indolo[2,3-b]quinoxalin-6-yl-acetic acid ethyl ester (BDBM48903) exhibited an EC₅₀ value of 0.00407 nM at the human D(1B) dopamine receptor (DRD5), placing it among highly potent GPCR ligands [1][2]. While the full comparative dataset for close indoloquinoxaline analogs at DRD5 remains sparse in the public domain, this potency level exceeds typical hit thresholds in high-throughput GPCR screens by several orders of magnitude, and is comparable to the most potent known DRD5 agonists. By contrast, the well-studied indoloquinoxaline antiviral derivative B-220 (2,3-dimethyl-6-(2-dimethylaminoethyl)-6H-indolo[2,3-b]quinoxaline) has not been reported to possess significant dopamine receptor activity, with its primary documented mechanism being DNA intercalation and inhibition of herpesvirus DNA synthesis [3]. This divergent target engagement profile—GPCR modulation versus DNA interaction—demonstrates that biological activity is not determined by the indoloquinoxaline core alone, but is exquisitely sensitive to the N-6 substituent identity.

Dopamine receptor GPCR screening indoloquinoxaline allosteric modulation

DNA Intercalation Potency Framework: Positioning the Ethyl Acetate Derivative Within Quantitative DNA Binding Ranges Established for Monomeric and Dimeric Indoloquinoxalines

Indoloquinoxaline derivatives bind to DNA through intercalation of the planar aromatic chromophore between base pairs. The quantitative DNA binding constants for monomeric indoloquinoxaline derivatives have been established as approximately 10⁶ M⁻¹, while dimeric constructs achieve approximately 10⁹ M⁻¹, as determined by absorption, fluorescence, and linear dichroism spectroscopy [1]. The structurally characterized derivative B-220 (which has a basic dimethylaminoethyl side chain at position 6) intercalates into DNA and inhibits viral DNA synthesis at 0.5–4.5 µM [2]. Furthermore, an indolo[2,3-b]quinoxaline derivative with a dimethylaminoethyl side chain (compound 3b) demonstrated significant binding specificity for alternating AT sequences, in contrast to the anticancer drug ellipticine which lacks this sequence preference [3]. Indolo[2,3-b]quinoxalin-6-yl-acetic acid ethyl ester, bearing a neutral ethyl acetate side chain rather than a cationic amino group, is expected to intercalate via the same planar chromophore but with potentially reduced electrostatic contribution to DNA affinity compared to cationic derivatives. This physicochemical distinction—neutral ester vs. protonatable amine—allows researchers to dissect the relative contributions of hydrophobic intercalation versus electrostatic binding in structure-activity relationship (SAR) studies within the indoloquinoxaline class.

DNA intercalation binding constant indoloquinoxaline spectroscopic titration

Antiviral Activity Baseline: Contextualizing the Ethyl Acetate Derivative Against the B-220 Antiviral Benchmark

The indoloquinoxaline class is anchored in antiviral research by B-220, the most potent compound identified among 14 indoloquinoxaline derivatives screened for antiherpesvirus activity. B-220 inhibits HSV-1, CMV, and VZV replication in tissue culture at concentrations of 1–5 µM, with viral DNA and protein synthesis inhibited at 0.5–4.5 µM, while cellular toxicity appears at 10–30 µM (providing a selectivity window of 3–15×) [1]. Critically, B-220's antiviral activity is mechanistically linked to DNA intercalation via its planar indoloquinoxaline core, a feature shared with Indolo[2,3-b]quinoxalin-6-yl-acetic acid ethyl ester, which possesses the identical tetracyclic chromophore. However, the potent cationic dimethylaminoethyl side chain of B-220 is replaced by a neutral ethyl acetate group in the target compound, which modifies both DNA binding electrostatics and cellular permeability [2]. For antiviral screening campaigns, this structural difference means the ethyl acetate derivative may exhibit attenuated antiviral potency relative to B-220, but simultaneously offers a cleaner pharmacokinetic and toxicological starting point for lead optimization—free from the hERG and phospholipidosis liabilities often associated with cationic amphiphilic drugs.

antiviral herpesvirus indoloquinoxaline DNA synthesis inhibition

Interferon-Inducing Capability: Class-Level Evidence for Immune Modulation Potential vs. Tilorone Benchmark

A series of 6-(2-aminoethyl)-6H-indolo[2,3-b]quinoxalines were demonstrated to be potent interferon (IFN) inducers with low cytotoxicity, with activity comparable to or exceeding that of the clinical IFN inducer tilorone [1]. Within this series, the morpholine and 4-methyl-piperidine derivatives were identified as the most active antivirals and the least cytotoxic. In vivo studies on 6H-indolo[2,3-b]quinoxaline derivatives confirmed dose-dependent IFN-γ induction and immunomodulatory effects on phagocytic cells [2]. The mechanism of IFN induction is linked to DNA intercalation, a property inherent to the indoloquinoxaline scaffold, as the IFN-inducing ability of tilorone itself is attributed to its planar polycyclic system and DNA intercalation capacity [3]. Indolo[2,3-b]quinoxalin-6-yl-acetic acid ethyl ester, bearing the same DNA-intercalating chromophore but with a neutral ester side chain, represents a structurally distinct starting point for exploring the relationship between side-chain charge, DNA binding mode, and IFN induction potency—potentially decoupling the immunostimulatory effects from the cytotoxicity often associated with cationic DNA binders.

interferon induction immunomodulation indoloquinoxaline antiviral mechanism

Synthetic Accessibility and Derivatization Potential: Quantitative Yield Comparison Under Microwave vs. Conventional Conditions

Indolo[2,3-b]quinoxalin-6-yl-acetic acid ethyl ester is obtainable via two regioselective synthetic routes: (i) carbethoxymethylation of 6H-indolo[2,3-b]quinoxaline (compound 5), and (ii) condensation of N-(ethoxycarbonylmethyl)isatin (compound 6) with o-phenylenediamine under microwave irradiation (MWI) [1]. The microwave-assisted method provides enhanced regioselectivity and reduced reaction times compared to conventional thermal methods. The ethyl ester functionality at position 6 serves as a versatile synthetic handle: reaction with hydrazine hydrate cleanly affords the hydrazide (compound 9), which can be condensed with aromatic aldehydes and monosaccharides to yield structurally diverse hydrazones (compounds 10a–d) [2]. This contrasts with analogs such as B-220, which contain a tertiary amine side chain not amenable to the same straightforward hydrazide/hydrazone derivatization chemistry, limiting their utility as combinatorial library precursors. Furthermore, the ethyl ester can be hydrolyzed to the corresponding carboxylic acid (CAS 25681-06-5), enabling amide coupling or salt formation for solubility modulation .

microwave synthesis regioselective indoloquinoxaline ethyl acetate derivatization

QSAR-Guided Cytotoxic Potency Projection: Substituent Class Analysis for Anticancer Lead Prioritization

A quantitative structure-activity relationship (QSAR) study on a series of 6H-indolo[2,3-b]quinoxaline derivatives identified that candidates for increased cytotoxic potency should incorporate cyclic substituents or substituents containing primary carbon atoms at the N-6 position [1]. Within that series, compounds IDQ-5, IDQ-10, IDQ-11, IDQ-13, and IDQ-14 exhibited significant in vitro activity against the HL-60 human leukemia cell line [2]. Indolo[2,3-b]quinoxalin-6-yl-acetic acid ethyl ester, with its ethyl acetate substituent containing primary carbon atoms (the terminal –CH₃ and –CH₂– groups), aligns with the QSAR-derived structural criteria for cytotoxic potency, distinguishing it from analogs bearing secondary or tertiary carbon substituents that the QSAR model deprioritizes. This QSAR alignment, combined with the compound's established DNA intercalation scaffold, provides a rational basis for prioritizing this derivative in anticancer screening cascades over indoloquinoxaline analogs with substituents that do not meet the primary carbon criterion.

QSAR cytotoxicity indoloquinoxaline anticancer HL-60

Optimal Research and Industrial Application Scenarios for Indolo[2,3-b]quinoxalin-6-yl-acetic Acid Ethyl Ester Based on Quantitative Differentiation Evidence


GPCR Allosteric Modulator Screening Libraries: High-Potency DRD5 Ligand for Dopamine Receptor Pharmacology

With a validated EC₅₀ of 0.00407 nM at the human D(1B) dopamine receptor [1], this compound represents an exceptionally potent starting point for dopamine D5 receptor probe development and allosteric modulator screening. Unlike B-220, which operates via DNA intercalation with no reported dopamine receptor activity [2], this derivative provides a GPCR-active indoloquinoxaline chemotype. Procurement by academic screening centers and pharmaceutical GPCR pharmacology groups is justified when the research objective requires an indoloquinoxaline-based D5 ligand that is mechanistically decoupled from DNA intercalation.

DNA Intercalation SAR Studies: Neutral Ester Control for Deconvoluting Electrostatic vs. Hydrophobic Binding Contributions

The neutral ethyl acetate side chain of this compound makes it an essential control for SAR studies aimed at dissecting the relative contributions of electrostatic attraction (from cationic amino groups) and hydrophobic intercalation (from the planar chromophore) to overall DNA binding affinity. The established monomeric DNA binding constant benchmark of K ≈ 10⁶ M⁻¹ for cationic indoloquinoxalines [3] provides a quantitative reference for measuring the affinity reduction upon replacing the charged amine with a neutral ester, enabling rational optimization of DNA-targeted indoloquinoxaline therapeutics.

Diversity-Oriented Synthesis and Medicinal Chemistry Library Production via Hydrazide/Hydrazone Derivatization

The ethyl ester moiety at N-6 provides a reactive handle for quantitative conversion to the corresponding hydrazide, which can be further condensed with aromatic aldehydes and monosaccharides to generate structurally diverse hydrazone libraries [4]. This derivatization pathway is not accessible from amine-terminated indoloquinoxalines such as B-220 or the morpholine-containing derivatives. Contract research organizations (CROs) and medicinal chemistry groups engaged in indoloquinoxaline-based library synthesis should procure this compound as the entry point to a distinct region of chemical space within this pharmacologically validated scaffold class.

Antiviral Lead Optimization: Neutral Scaffold Starting Point for Therapeutic Index Improvement Over Cationic Indoloquinoxalines

The indoloquinoxaline class has demonstrated potent antiherpesvirus activity, with B-220 inhibiting HSV-1, CMV, and VZV at 1–5 µM and a therapeutic index of 3–15× [5]. However, the cationic dimethylaminoethyl group of B-220 carries inherent toxicity risks including hERG channel inhibition and phospholipidosis. This ethyl acetate derivative provides a neutral-scaffold starting point that retains the DNA-intercalating chromophore responsible for antiviral activity while eliminating the cationic moiety. Virology research groups pursuing next-generation indoloquinoxaline antivirals with improved safety margins should use this compound as a lead optimization template, systematically introducing cationic groups only where SAR data demonstrate a net therapeutic benefit.

Quote Request

Request a Quote for Indolo[2,3-b]quinoxalin-6-yl-acetic acid ethyl ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.